![molecular formula C12H9NO4 B100565 4-Aminonaphthalene-1,8-dicarboxylic acid CAS No. 18644-22-9](/img/structure/B100565.png)
4-Aminonaphthalene-1,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminonaphthalene-1,8-dicarboxylic acid, also known as 4-ANDC, is a chemical compound that has been widely used in scientific research. This molecule is composed of two carboxylic acid groups and an amino group attached to a naphthalene ring. The unique structure of 4-ANDC has made it an important tool in various scientific fields.
Wirkmechanismus
The mechanism of action of 4-Aminonaphthalene-1,8-dicarboxylic acid is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. This interaction can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Aminonaphthalene-1,8-dicarboxylic acid in lab experiments include its unique structure, which allows for the synthesis of other complex molecules. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a useful tool in studying cellular signaling pathways and gene expression. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many future directions for the use of 4-Aminonaphthalene-1,8-dicarboxylic acid in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. Additionally, this compound could be used as a tool for studying the role of certain enzymes and proteins in disease development and progression. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Aminonaphthalene-1,8-dicarboxylic acid can be achieved through a multi-step reaction process. The first step involves the nitration of naphthalene to form 1-nitronaphthalene. This is followed by a reduction reaction to form 1,8-diaminonaphthalene. Finally, the this compound molecule is obtained through a carboxylation reaction of the 1,8-diaminonaphthalene.
Wissenschaftliche Forschungsanwendungen
4-Aminonaphthalene-1,8-dicarboxylic acid has been used in various scientific research applications. One of the most common uses is in the field of organic synthesis. The unique structure of this compound allows it to be used as a building block for the synthesis of other complex molecules.
Eigenschaften
CAS-Nummer |
18644-22-9 |
---|---|
Molekularformel |
C12H9NO4 |
Molekulargewicht |
231.2 g/mol |
IUPAC-Name |
4-aminonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,13H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
RBLLAHRFLNTVPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |
Synonyme |
4-Amino-1,8-naphthalenedicarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.